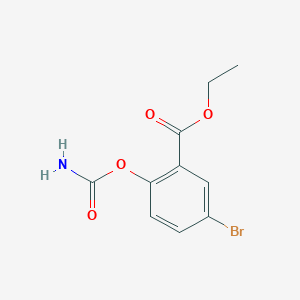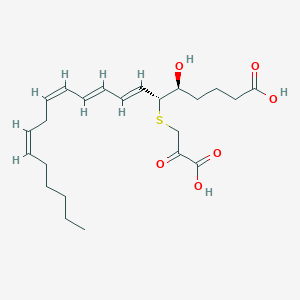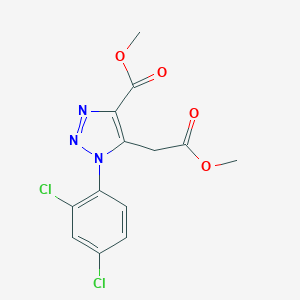
Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, also known as Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, is a useful research compound. Its molecular formula is C34H25N2NaO6S and its molecular weight is 612.6 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diagnostic Assay Manufacturing
Violamine R is utilized in the production of diagnostic assays due to its dye content . It serves as a colorimetric indicator for various biochemical tests, where changes in color can signify the presence or concentration of a substance .
Hematology
In hematology, Violamine R is used as a staining agent. It helps in the visualization of blood cells under a microscope, which is crucial for diagnosing blood disorders .
Histology
Histologists use Violamine R to stain tissue samples, allowing for the differentiation of cellular components. This aids in the examination of tissue morphology and can be essential in identifying pathological changes .
Photoluminescence Studies
Violamine R exhibits photoluminescence intermittency or “blinking,” which is studied in environments like poly(vinyl alcohol) and single crystals of potassium acid phthalate. These studies are significant for understanding the photophysical behaviors of dyes and could lead to advancements in optical materials .
Temperature-Dependent Fluorescence Research
Research involving Violamine R also explores its temperature-dependent fluorescence properties. This has implications for developing temperature-sensitive fluorescent probes that could be used in various scientific and industrial applications .
Molecular Electronics
The electron transfer properties of Violamine R are of interest in the field of molecular electronics. Its ability to undergo electron transfer with polymers suggests potential applications in the development of organic electronic devices .
Proton Transfer Mechanisms
Violamine R is used to model non-adiabatic proton transfer processes. Understanding these mechanisms is vital for the development of better acid-base indicators and could have implications in the design of sensors and other analytical devices .
Optical Studies of Soft and Complex Matter
Single-molecule optical studies of Violamine R contribute to the broader understanding of soft and complex matter. This research can influence the design of new materials with specific optical properties for use in technology and material science .
Mecanismo De Acción
Target of Action
Violamine R, also known as Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, is a potent fluorophore
Mode of Action
Violamine R exhibits environment and temperature-dependent photoluminescence (PL) intermittency, also known as "blinking" . This blinking is analyzed using probability histograms of emissive and non-emissive periods . The kinetics for dark state production and decay are dispersed, as observed in previous studies .
Result of Action
The result of Violamine R’s action is the generation of photoluminescence . This property makes it useful in applications that require the measurement of temperatures spanning the glass-transition temperature (Tg) of the polymer host .
Action Environment
The action of Violamine R is influenced by both the environment and temperature . It has been studied in two environments: poly(vinyl alcohol) (PVOH) and single crystals of potassium acid phthalate (KAP) . In both PVOH and KAP, the blinking mechanisms of Violamine R have different temperature dependences .
Propiedades
IUPAC Name |
sodium;4-[[9-(2-carboxyphenyl)-6-(2-methylanilino)xanthen-3-ylidene]amino]-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35H,1-2H3,(H,37,38)(H,39,40,41);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXWIMQWXXKSC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N2NaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-[6-[(2-methylphenyl)amino]-3-[(2-methyl-4-sulfophenyl)imino]-3H-xanthen-9-yl]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)





![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
